molecular formula C10H12BrNO3 B7501327 (5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone

(5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7501327
M. Wt: 274.11 g/mol
InChI Key: KRCFNZCJJWNWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone can have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and protect against cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent for a range of diseases. Additionally, it has shown promise as an anti-anxiety and antidepressant agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on (5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, more research is needed to explore its potential as an anti-anxiety and antidepressant agent.

Synthesis Methods

(5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 4-hydroxypiperidine. The final step involves the reaction of the intermediate product with bromine to produce the final compound.

Scientific Research Applications

Research has shown that (5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone has potential as a therapeutic agent for a range of diseases. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has shown promise as an anti-anxiety and antidepressant agent.

properties

IUPAC Name

(5-bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-9-2-1-8(15-9)10(14)12-5-3-7(13)4-6-12/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFNZCJJWNWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)-(4-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.